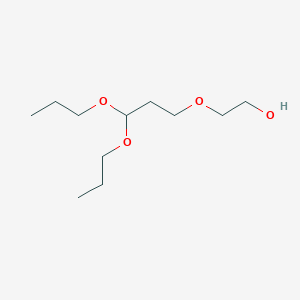
2-(3,3-Dipropoxypropoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dipropoxypropoxy)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with two propoxy groups attached to the third carbon of the propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dipropoxypropoxy)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3-dipropoxypropyl bromide with ethylene glycol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dipropoxypropoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-(3,3-Dipropoxypropoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(3,3-Dipropoxypropoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations that produce active metabolites, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Dimethoxypropoxy)ethan-1-ol: Similar structure with methoxy groups instead of propoxy groups.
2-(3,3-Diethoxypropoxy)ethan-1-ol: Similar structure with ethoxy groups instead of propoxy groups.
2-(3,3-Dibutoxypropoxy)ethan-1-ol: Similar structure with butoxy groups instead of propoxy groups.
Uniqueness
2-(3,3-Dipropoxypropoxy)ethan-1-ol is unique due to its specific propoxy substituents, which may confer distinct physicochemical properties and reactivity compared to its analogs. These differences can influence its solubility, boiling point, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
89769-26-6 |
|---|---|
Molecular Formula |
C11H24O4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(3,3-dipropoxypropoxy)ethanol |
InChI |
InChI=1S/C11H24O4/c1-3-7-14-11(15-8-4-2)5-9-13-10-6-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
HEIMFVAUJCTCOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CCOCCO)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















